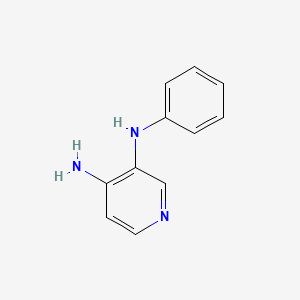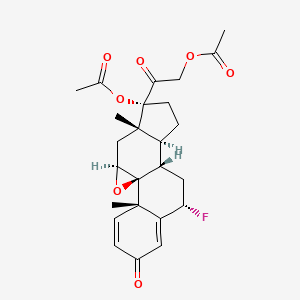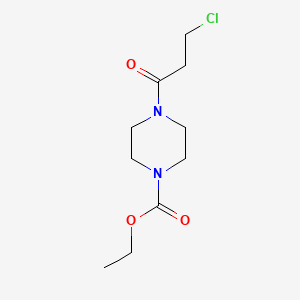
Hydroxyacetone-2,4-DNPH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is often used in qualitative testing of carbonyl groups associated with aldehydes and ketones. It is an orange to dark orange solid with a molecular formula of C9H10N4O5 and a molecular weight of 254.2 g/mol.
Métodos De Preparación
Hydroxyacetone-2,4-DNPH can be synthesized by reacting hydroxyacetone with 2,4-Dinitrophenylhydrazine. . The reaction conditions include maintaining a low temperature to facilitate the formation of the hydrazone derivative. Industrial production methods may involve solid-phase extraction to purify the DNPH-derivatized sample .
Análisis De Reacciones Químicas
Hydroxyacetone-2,4-DNPH undergoes several types of chemical reactions, including:
Addition-Elimination Reactions: This compound reacts with aldehydes and ketones to form hydrazones.
Oxidation and Reduction:
Substitution Reactions: The nitro groups on the phenyl ring can participate in substitution reactions under appropriate conditions.
Common reagents used in these reactions include methanol, sulfuric acid, and various aldehydes and ketones. The major products formed from these reactions are hydrazone derivatives .
Aplicaciones Científicas De Investigación
Hydroxyacetone-2,4-DNPH has several scientific research applications:
Chemistry: It is used in the qualitative analysis of carbonyl compounds, particularly aldehydes and ketones.
Biology: The compound can be used to detect carbonyl compounds in biological samples, such as glucose.
Medicine: It is used in the analysis of carbonyl compounds in medical research, including studies on diabetes and other metabolic disorders.
Industry: this compound is used in environmental analysis to detect carbonyl compounds in air and water samples.
Mecanismo De Acción
The mechanism of action of Hydroxyacetone-2,4-DNPH involves nucleophilic addition of the hydrazine group to the carbonyl group of aldehydes or ketones, followed by the elimination of water to form a hydrazone . This reaction is an example of an addition-elimination mechanism. The molecular targets are the carbonyl groups in aldehydes and ketones, and the pathway involves the formation of a stable hydrazone derivative .
Comparación Con Compuestos Similares
Hydroxyacetone-2,4-DNPH is similar to other 2,4-Dinitrophenylhydrazine derivatives, such as:
Acetone-2,4-DNPH: Used for detecting acetone in samples.
Formaldehyde-2,4-DNPH: Used for detecting formaldehyde in environmental and biological samples.
Benzaldehyde-2,4-DNPH: Used for detecting benzaldehyde in various applications.
The uniqueness of this compound lies in its ability to specifically react with hydroxyacetone, forming a stable hydrazone derivative that can be easily detected and analyzed .
Propiedades
Fórmula molecular |
C9H10N4O5 |
|---|---|
Peso molecular |
254.20 g/mol |
Nombre IUPAC |
2-[(2,4-dinitrophenyl)hydrazinylidene]propan-1-ol |
InChI |
InChI=1S/C9H10N4O5/c1-6(5-14)10-11-8-3-2-7(12(15)16)4-9(8)13(17)18/h2-4,11,14H,5H2,1H3 |
Clave InChI |
OKMYRYWRPTZQRR-UHFFFAOYSA-N |
SMILES canónico |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Bis{[(methanesulfonyl)oxy]methyl}propane-1,3-diyl dimethanesulfonate](/img/structure/B13409903.png)
![(2R)-5-[[amino-[(2,2,4,5,7-pentamethyl-3H-1-benzofuran-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid](/img/structure/B13409916.png)

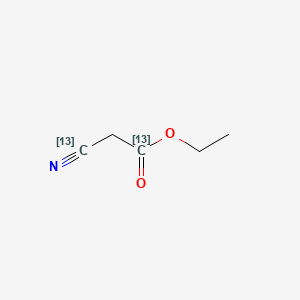
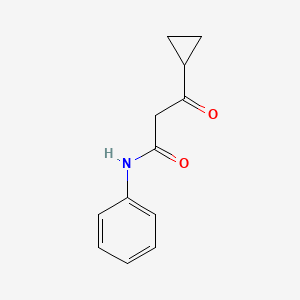

![Methyl 3-[7,12,17-tris(3-methoxy-3-oxopropyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate](/img/structure/B13409939.png)
![1-(Morpholin-4-yl)-2-(4-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperazin-1-yl)ethan-1-one](/img/structure/B13409946.png)
![[2-[(6S,8S,9R,10S,11S,13S,14R,16R,17S)-6,9-difluoro-11-hydroxy-8,10,13,16-tetramethyl-3-oxo-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] butanoate](/img/structure/B13409950.png)

